Methyl 2-(3-(difluoromethoxy)phenyl)acetate
Description
Methyl 2-(3-(difluoromethoxy)phenyl)acetate (CAS: 1354757-93-9) is an organic ester with the molecular formula C₁₀H₁₀F₂O₃ and a molecular weight of 216.18 g/mol . Its structure features a phenyl ring substituted with a difluoromethoxy group (-OCF₂H) at the 3-position and a methyl acetate moiety (-CH₂COOCH₃) attached to the adjacent carbon. This compound is primarily utilized as a pharmaceutical intermediate, particularly in synthesizing molecules targeting inflammatory and metabolic disorders .
Properties
Molecular Formula |
C10H10F2O3 |
|---|---|
Molecular Weight |
216.18 g/mol |
IUPAC Name |
methyl 2-[3-(difluoromethoxy)phenyl]acetate |
InChI |
InChI=1S/C10H10F2O3/c1-14-9(13)6-7-3-2-4-8(5-7)15-10(11)12/h2-5,10H,6H2,1H3 |
InChI Key |
YDFXNVKHHNMHFG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC(=CC=C1)OC(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-(difluoromethoxy)phenyl)acetate typically involves the esterification of 3-(difluoromethoxy)phenylacetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-(difluoromethoxy)phenyl)acetate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is a commonly used reducing agent.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 3-(Difluoromethoxy)phenylacetic acid.
Reduction: 3-(Difluoromethoxy)phenylmethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
The compound has garnered attention for its potential biological activities, particularly in drug development:
- Therapeutic Potential : Research indicates that methyl 2-(3-(difluoromethoxy)phenyl)acetate may exhibit pharmacological effects that could be beneficial in treating various diseases. Its structural analogs have shown promise as enzyme inhibitors and receptor modulators, suggesting that this compound may share similar properties .
- Alzheimer's Disease Research : Some studies have explored the use of compounds with difluoromethoxy groups as BACE (beta-secretase) inhibitors, which are crucial in the treatment of Alzheimer's disease. These compounds can potentially modulate amyloid-beta deposits, a hallmark of the disease .
Table 1: Potential Pharmaceutical Applications
| Application Area | Description |
|---|---|
| Drug Development | Precursor for synthesizing new therapeutic agents |
| Alzheimer's Treatment | Potential BACE inhibitor for modulating amyloid-beta levels |
| Enzyme Inhibition | Possible inhibition of specific enzymes linked to various diseases |
Chemical Synthesis
This compound serves as an important intermediate in organic synthesis:
- Synthetic Pathways : The synthesis typically involves multiple steps, including the introduction of the difluoromethoxy group onto the phenyl ring. This process requires precise control over reaction conditions to achieve high yields and purity .
- Building Block for Other Compounds : The compound can be utilized as a building block for synthesizing more complex molecules, including agrochemicals and specialty chemicals.
Biological Research
The biological activities of this compound are under investigation:
- Enzyme Activity Studies : Preliminary studies suggest that compounds with similar structures may inhibit certain enzymes, making them candidates for further biological evaluation .
- Receptor Binding Studies : The difluoromethoxy group enhances lipophilicity, potentially facilitating interactions with biological membranes and molecular targets .
Case Studies and Research Findings
Numerous studies have documented the efficacy of difluoromethoxy-substituted compounds in various applications:
- A study demonstrated that difluoromethoxy compounds exhibited enhanced potency compared to their methoxy counterparts in enzyme inhibition assays, indicating improved metabolic stability and biological activity .
- Another research effort focused on the synthesis of α-difluoromethylated arenes via difluoromethylation processes, showcasing the versatility of difluoromethoxy compounds in organic synthesis .
Mechanism of Action
The mechanism of action of Methyl 2-(3-(difluoromethoxy)phenyl)acetate involves its interaction with specific molecular targets. The difluoromethoxy group can influence the compound’s reactivity and binding affinity to enzymes or receptors. The ester group can undergo hydrolysis to release the active phenylacetic acid derivative, which can then participate in various biochemical pathways.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Structural Differences and Electronic Effects
Substituent Type :
- The difluoromethoxy group (-OCF₂H) in the target compound introduces moderate electronegativity and lipophilicity, balancing solubility and membrane permeability .
- Trifluoromethyl (-CF₃) analogs (e.g., 62451-84-7) exhibit higher electron-withdrawing effects and greater metabolic stability due to the strong C-F bonds .
- Fluoro (-F) and methyl (-CH₃) substituents (e.g., 787585-29-9) reduce steric hindrance but may decrease enzymatic resistance compared to bulkier groups .
Ester Group :
Biological Activity
Methyl 2-(3-(difluoromethoxy)phenyl)acetate is an organic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C10H10F2O3 and a molecular weight of approximately 216.18 g/mol. The presence of the difluoromethoxy group on the phenyl ring enhances its lipophilicity, potentially influencing its biological activity compared to other halogenated phenyl acetates.
Biological Activity
Research indicates that this compound may exhibit various biological activities, particularly in pharmacological contexts. The compound's interaction studies have focused on its binding affinity with biological targets such as enzymes and receptors, which are critical for its therapeutic potential.
Enzyme Inhibition Studies
Preliminary studies have suggested that this compound may inhibit specific enzymes involved in inflammatory processes. For instance, compounds with similar structures have been shown to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory response. Table 1 summarizes the inhibitory effects of related compounds:
| Compound Name | IC50 (μM) COX-1 | IC50 (μM) COX-2 |
|---|---|---|
| This compound | TBD | TBD |
| Diclofenac sodium | 6.74 | 1.10 |
| Celecoxib | TBD | TBD |
The IC50 values represent the concentration required to inhibit 50% of enzyme activity, indicating the potency of these compounds .
Structure-Activity Relationships (SAR)
The SAR studies highlight that the introduction of electron-withdrawing groups like difluoromethoxy significantly enhances the potency of phenyl acetate derivatives. For example, it has been observed that compounds with a difluoromethoxy substituent exhibit improved metabolic stability and increased biological activity compared to their non-fluorinated counterparts .
Case Studies
Several studies have explored the biological implications of difluoromethoxy-substituted compounds:
- Anti-inflammatory Activity : In a study examining various derivatives, compounds similar to this compound demonstrated significant inhibition of COX-1 and COX-2 enzymes, suggesting potential use as anti-inflammatory agents .
- Antimicrobial Properties : Another investigation indicated that related difluoromethoxy compounds displayed antimicrobial activity against certain bacterial strains, further emphasizing their therapeutic potential .
Synthesis
The synthesis of this compound typically involves several steps, including the formation of the difluoromethoxy group and subsequent esterification processes. Careful control of reaction conditions is crucial to achieve high yields and purity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
